Cas no 2649063-83-0 (3,6-dichloro-4-isocyanatopyridazine)

3,6-dichloro-4-isocyanatopyridazine Chemical and Physical Properties
Names and Identifiers
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- 3,6-dichloro-4-isocyanatopyridazine
- 2649063-83-0
- EN300-1978802
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- Inchi: 1S/C5HCl2N3O/c6-4-1-3(8-2-11)5(7)10-9-4/h1H
- InChI Key: WCMUQUKQYHMREI-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(N=N1)Cl)N=C=O
Computed Properties
- Exact Mass: 188.9496671g/mol
- Monoisotopic Mass: 188.9496671g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 55.2Ų
3,6-dichloro-4-isocyanatopyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1978802-1.0g |
3,6-dichloro-4-isocyanatopyridazine |
2649063-83-0 | 1g |
$1157.0 | 2023-05-23 | ||
Enamine | EN300-1978802-5.0g |
3,6-dichloro-4-isocyanatopyridazine |
2649063-83-0 | 5g |
$3355.0 | 2023-05-23 | ||
Enamine | EN300-1978802-0.5g |
3,6-dichloro-4-isocyanatopyridazine |
2649063-83-0 | 0.5g |
$1111.0 | 2023-09-16 | ||
Enamine | EN300-1978802-0.1g |
3,6-dichloro-4-isocyanatopyridazine |
2649063-83-0 | 0.1g |
$1019.0 | 2023-09-16 | ||
Enamine | EN300-1978802-10.0g |
3,6-dichloro-4-isocyanatopyridazine |
2649063-83-0 | 10g |
$4974.0 | 2023-05-23 | ||
Enamine | EN300-1978802-10g |
3,6-dichloro-4-isocyanatopyridazine |
2649063-83-0 | 10g |
$4974.0 | 2023-09-16 | ||
Enamine | EN300-1978802-5g |
3,6-dichloro-4-isocyanatopyridazine |
2649063-83-0 | 5g |
$3355.0 | 2023-09-16 | ||
Enamine | EN300-1978802-0.25g |
3,6-dichloro-4-isocyanatopyridazine |
2649063-83-0 | 0.25g |
$1065.0 | 2023-09-16 | ||
Enamine | EN300-1978802-2.5g |
3,6-dichloro-4-isocyanatopyridazine |
2649063-83-0 | 2.5g |
$2268.0 | 2023-09-16 | ||
Enamine | EN300-1978802-0.05g |
3,6-dichloro-4-isocyanatopyridazine |
2649063-83-0 | 0.05g |
$972.0 | 2023-09-16 |
3,6-dichloro-4-isocyanatopyridazine Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Additional information on 3,6-dichloro-4-isocyanatopyridazine
Introduction to 3,6-dichloro-4-isocyanatopyridazine (CAS No: 2649063-83-0)
3,6-dichloro-4-isocyanatopyridazine, identified by the Chemical Abstracts Service Number (CAS No) 2649063-83-0, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic compound features a pyridazine core substituted with chlorine atoms at the 3rd and 6th positions, and an isocyanate functional group at the 4th position. The unique structural attributes of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The isocyanate group (-N=C=O) in 3,6-dichloro-4-isocyanatopyridazine is highly reactive, enabling it to participate in a wide range of chemical transformations. This reactivity has been exploited in medicinal chemistry to facilitate the formation of amide and urea bonds, which are crucial structural motifs in many drugs. The presence of chlorine atoms at the 3rd and 6th positions enhances the electrophilicity of the pyridazine ring, making it more susceptible to nucleophilic attack. This characteristic is particularly useful in constructing complex molecular architectures.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridazine derivatives. Studies have demonstrated that compounds incorporating the pyridazine scaffold exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of electron-withdrawing groups such as chlorine atoms can modulate these activities by influencing electronic distribution and steric interactions within the molecule.
The isocyanate functionality in 3,6-dichloro-4-isocyanatopyridazine has been particularly investigated for its ability to form covalent bonds with nucleophiles. This property has been leveraged in the development of drug conjugates, where the isocyanate group serves as a linker to attach therapeutic moieties to carriers or targeting molecules. Such conjugates have shown promise in targeted drug delivery systems, allowing for more precise and effective treatment of diseases.
Recent advancements in synthetic methodologies have further enhanced the utility of 3,6-dichloro-4-isocyanatopyridazine. For instance, transition-metal-catalyzed reactions have enabled efficient functionalization of the pyridazine ring, allowing for the introduction of additional substituents with tailored biological properties. These methods have opened up new avenues for designing structurally diverse derivatives with improved pharmacokinetic profiles.
The compound has also found applications in materials science, particularly in the synthesis of polymers and coatings with specialized properties. The reactivity of the isocyanate group allows for the formation of stable polyurethane networks, which exhibit high thermal stability and mechanical strength. Such materials are increasingly being used in high-performance applications where durability and chemical resistance are essential.
In conclusion, 3,6-dichloro-4-isocyanatopyridazine (CAS No: 2649063-83-0) represents a versatile building block with significant implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel therapeutics and advanced materials. As synthetic chemistry continues to evolve, it is expected that compounds like this will play an even greater role in addressing complex challenges across multiple scientific disciplines.
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